molecular formula C11H12N6O4 B5739450 N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide

N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5739450
M. Wt: 292.25 g/mol
InChI Key: DUDGTHUHMHRQLF-UHFFFAOYSA-N
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Description

N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structure, which includes a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-3-16-14-11(13-15-16)12-10(18)7-4-5-9(21-2)8(6-7)17(19)20/h4-6H,3H2,1-2H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDGTHUHMHRQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide typically involves the formation of the tetrazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-ethyl-5-aminotetrazole with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets in the body. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyltetrazol-5-yl)-4-methoxybenzamide
  • N-(2-ethyltetrazol-5-yl)-3-nitrobenzamide
  • N-(2-ethyltetrazol-5-yl)-4-nitrobenzamide

Uniqueness

N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups on the benzamide moiety. This combination of functional groups can enhance its biological activity and specificity compared to other similar compounds .

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